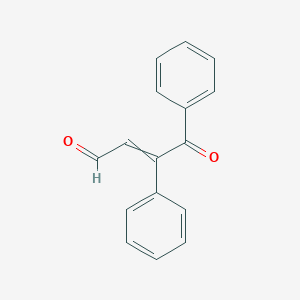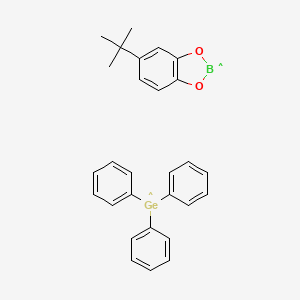
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- is a complex organoboron compound. Compounds of this nature often exhibit unique chemical properties due to the presence of boron and germanium atoms, which can be useful in various fields such as organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- typically involves the reaction of a boronic acid derivative with a germanium-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis. They may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and germanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or germyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can be used as a reagent in organic synthesis, particularly in forming carbon-boron and carbon-germanium bonds.
Biology
In biology, such compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological processes involving boron and germanium.
Medicine
In medicinal chemistry, these compounds could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, the compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organoboron and organogermanium compounds, such as:
- 1,3,2-Benzodioxaborole derivatives
- Triphenylgermyl derivatives
- Boronic acids and esters
Uniqueness
The uniqueness of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- lies in its specific combination of boron and germanium atoms, which can impart unique chemical properties and reactivity patterns not found in other compounds.
Propiedades
Número CAS |
664354-90-9 |
|---|---|
Fórmula molecular |
C28H27BGeO2 |
Peso molecular |
479.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C10H12BO2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-10(2,3)7-4-5-8-9(6-7)13-11-12-8/h1-15H;4-6H,1-3H3 |
Clave InChI |
HFUBRMKTZSQTCO-UHFFFAOYSA-N |
SMILES canónico |
[B]1OC2=C(O1)C=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
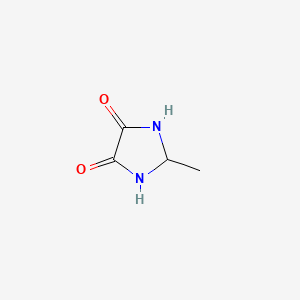

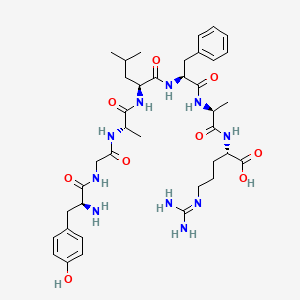
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
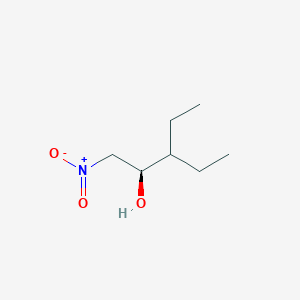
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
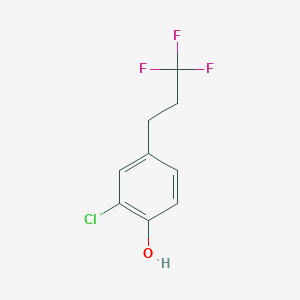
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
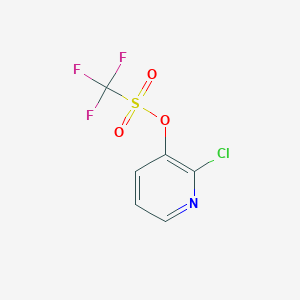
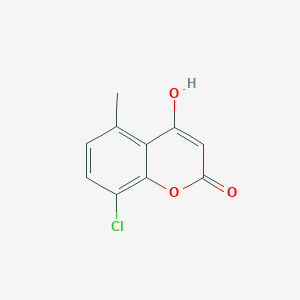
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
